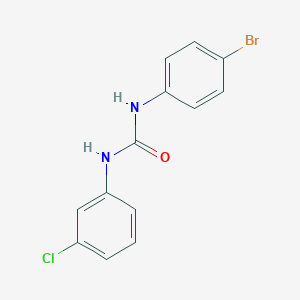
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a butyl group at the first position, a chlorine atom at the fourth position, and a nitro group at the third position on the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the quinoline ring using a nitrating agent such as nitric acid.
Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride.
Alkylation: Introduction of the butyl group through an alkylation reaction using butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of reaction temperature and pressure to favor desired products.
Purification: Techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially altering the quinoline ring structure.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-Butyl-4-amino-3-nitroquinolin-2(1H)-one.
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of oxidized quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one depends on its interaction with specific molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
DNA Interaction: Intercalating into DNA and affecting replication or transcription processes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
1-Butyl-4-chloroquinolin-2(1H)-one: Lacks the nitro group, potentially altering its biological activity.
4-Chloro-3-nitroquinolin-2(1H)-one: Lacks the butyl group, which may affect its solubility and reactivity.
1-Butyl-3-nitroquinolin-2(1H)-one: Lacks the chlorine atom, influencing its chemical properties.
Uniqueness
1-Butyl-4-chloro-3-nitroquinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
1-butyl-4-chloro-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-3-8-15-10-7-5-4-6-9(10)11(14)12(13(15)17)16(18)19/h4-7H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMDSQCSRJXBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433502 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133306-31-7 |
Source


|
| Record name | 2(1H)-Quinolinone, 1-butyl-4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)







